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molecular formula C14H11IN2 B8315465 7-Iodo-5-methyl-1-phenylbenzimidazole

7-Iodo-5-methyl-1-phenylbenzimidazole

Cat. No. B8315465
M. Wt: 334.15 g/mol
InChI Key: NLAHWAPQJXPJDN-UHFFFAOYSA-N
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Patent
US07700638B2

Procedure details

This was prepared in a similar manner to 5-cyano-7-iodo-1-phenylbenzimidazole, using 4-methyl-2,6-dinitrophenol as starting material to realise the desired product (1.45 g, 16%) m/z, 335.1 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
16%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:17]=[C:16]([I:18])[C:6]2[N:7]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH:8]=[N:9][C:5]=2[CH:4]=1)#N.CC1C=C([N+]([O-])=O)C(O)=C([N+]([O-])=O)C=1>>[I:18][C:16]1[C:6]2[N:7]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH:8]=[N:9][C:5]=2[CH:4]=[C:3]([CH3:1])[CH:17]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC2=C(N(C=N2)C2=CC=CC=C2)C(=C1)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC1=CC(=CC2=C1N(C=N2)C2=CC=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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